3,4-dibutoxybenzoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

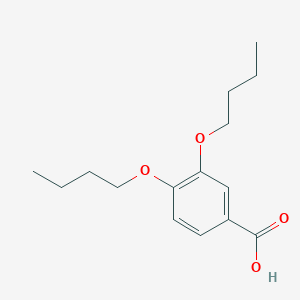

3,4-dibutoxybenzoic Acid, also known as Veratric acid, is a benzoic acid . It has a molecular formula of C15H22O4 .

Molecular Structure Analysis

The molecular structure of 3,4-dibutoxybenzoic Acid consists of 15 carbon atoms, 22 hydrogen atoms, and 4 oxygen atoms . More detailed structural information may be available in specialized chemical databases .Physical And Chemical Properties Analysis

3,4-dibutoxybenzoic Acid is a powder with a melting point of 142-143°C . Its molecular weight is 266.34 .Scientific Research Applications

Biosynthesis and Biotechnological Applications

3,4-Dibutoxybenzoic acid, while not explicitly mentioned, is structurally related to 4-Hydroxybenzoic acid (4-HBA), which has emerged as a promising intermediate for several value-added bioproducts. These bioproducts have applications in food, cosmetics, pharmacy, fungicides, and other areas. Recent developments in synthetic biology and metabolic engineering have enabled the biosynthesis of 4-HBA-based products, suggesting potential pathways for the utilization of 3,4-dibutoxybenzoic acid in similar contexts (Wang et al., 2018).

Extraction and Separation Processes

Protocatechuic acid, which is structurally similar to 3,4-dibutoxybenzoic acid, has been studied for its extraction and separation processes. These processes are relevant in bioplastics, polymers, and bio-based active films for food preservation. Such insights could be applicable to the extraction and processing of 3,4-dibutoxybenzoic acid, given its structural similarities (Antony & Wasewar, 2019).

Electrochemical Studies

The electrochemical behavior of compounds similar to 3,4-dibutoxybenzoic acid has been studied. For instance, the electrochemical oxidation of 3,4-dihydroxybenzoic acid in various contexts, such as in the presence of other compounds for synthetic applications, could provide insights into the electrochemical properties and potential applications of 3,4-dibutoxybenzoic acid in synthesis and industrial processes (Golabi & Nematollahi, 1997).

Antioxidant Capacity Determination

Studies on methods to determine antioxidant capacity using compounds like 4-Hydroxybenzoic acid, which forms 3,4-dihydroxybenzoic acid upon reaction, suggest potential areas where 3,4-dibutoxybenzoic acid could be used in similar analytical and biochemical applications (Wang et al., 2009).

Inhibition of Platelet Aggregation

3,4-Dihydroxybenzoic acid has been identified as an antiplatelet aggregatory substance, suggesting that derivatives like 3,4-dibutoxybenzoic acid might also possess similar biological activities and could be explored for their potential medical applications (Yun-Choi et al., 1987).

Metal Ion Chelation in Biomedical Research

3,4-Dihydroxybenzoic acid has been studied as a copper chelator, suggesting that 3,4-dibutoxybenzoic acid could be investigated for its chelating properties and potential applications in treatments for metal overload diseases (Kotsaki-Kovatsi et al., 1997).

Mechanism of Action

Biochemical Pathways

Benzoic acid derivatives are known to participate in various biochemical processes, including metabolic pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with targets . .

properties

IUPAC Name |

3,4-dibutoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c1-3-5-9-18-13-8-7-12(15(16)17)11-14(13)19-10-6-4-2/h7-8,11H,3-6,9-10H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKULZYZHHWIWCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C(=O)O)OCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dibutoxybenzoic Acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(dimethylamino)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3010788.png)

![N-(4-methylbenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B3010791.png)

![ethyl 2-(acetylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3010792.png)

![6-Thia-2-azaspiro[3.4]octane 6,6-dioxide hydrochloride](/img/structure/B3010795.png)

![3-(chloromethyl)-4H,6H,7H-pyrano[3,4-d][1,2]oxazole](/img/structure/B3010802.png)

![[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]{4-[3-(trifluoromethyl)phenyl]piperazino}methanone](/img/structure/B3010803.png)

![(E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3010806.png)

![6-(4-methoxyphenethyl)-1-methyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3010807.png)